N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide
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Overview
Description
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a cyano group, and a furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the cyano and furylmethyl groups. The final step involves the addition of the methoxyphenylmethyleneaminooxy group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of the original compound.
Scientific Research Applications
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-cyano-1-(2-furylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
- N-[3-cyano-1-(2-furylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]thiophene-2-carboxamide
Uniqueness
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H26N4O4 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide |
InChI |
InChI=1S/C32H26N4O4/c1-38-26-16-14-23(15-17-26)20-34-40-22-29(37)35-32-28(19-33)30(24-9-4-2-5-10-24)31(25-11-6-3-7-12-25)36(32)21-27-13-8-18-39-27/h2-18,20H,21-22H2,1H3,(H,35,37)/b34-20+ |
InChI Key |
DGBXJKUUNVGOQH-QXUDOOCXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/OCC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NOCC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
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